N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, a fluorophenyl group, and a furan carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are commonly synthesized by treating 2-mercaptoaniline with acid chlorides The reactions are usually carried out under controlled conditions using solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe or inhibitor in biological studies, particularly those involving enzyme activity.
Industry: It may find applications in the development of new materials, such as dyes or polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound that forms the core structure of the target compound.
2-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups that may exhibit comparable reactivity.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups that share some chemical properties with the target compound.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H17FN2O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H17FN2O3S/c1-30-21-10-9-16(25-28-18-7-2-3-8-23(18)32-25)14-19(21)27-24(29)22-12-11-20(31-22)15-5-4-6-17(26)13-15/h2-14H,1H3,(H,27,29) |
InChI Key |
VRCDKZUBVOLZRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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